molecular formula C6H13NO B13326037 2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine

Katalognummer: B13326037
Molekulargewicht: 115.17 g/mol
InChI-Schlüssel: PTLBSSHGCAVKNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amine group attached to an ethane backbone, which is further substituted with a 2-methylprop-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine typically involves the reaction of 2-methylprop-2-en-1-ol with ethylene oxide in the presence of a base, followed by amination. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide.

    Solvents: Common solvents include water or alcohols like methanol or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxides, imines.

    Reduction: Simpler amines, hydrocarbons.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
  • N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium chloride
  • 1-Methoxy-2-methylprop-1-en-1-yl

Uniqueness

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine is unique due to its specific structural features, such as the presence of both an amine group and an ether linkage. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C6H13NO

Molekulargewicht

115.17 g/mol

IUPAC-Name

2-(2-methylprop-2-enoxy)ethanamine

InChI

InChI=1S/C6H13NO/c1-6(2)5-8-4-3-7/h1,3-5,7H2,2H3

InChI-Schlüssel

PTLBSSHGCAVKNI-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)COCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.